BenchChemオンラインストアへようこそ!

1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine

Drug Design ADME Prediction Medicinal Chemistry

1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine (CAS 1342973-94-7) is a heterocyclic small molecule with the molecular formula C8H7BrClN3S and a molecular weight of 292.58 g/mol, featuring a 4-chloro-1H-pyrazol-3-amine core N-alkylated with a 3-bromothiophen-2-ylmethyl substituent. The compound belongs to the 3-aminopyrazole class, a privileged scaffold in kinase inhibitor design, and incorporates a bromothiophene moiety enabling further transition-metal-catalyzed functionalization.

Molecular Formula C8H7BrClN3S
Molecular Weight 292.58 g/mol
Cat. No. B13339704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine
Molecular FormulaC8H7BrClN3S
Molecular Weight292.58 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Br)CN2C=C(C(=N2)N)Cl
InChIInChI=1S/C8H7BrClN3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12)
InChIKeyBHZCFFHIPUMGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine (CAS 1342973-94-7): Core Structural Identity and Procurement-Relevant Characteristics


1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine (CAS 1342973-94-7) is a heterocyclic small molecule with the molecular formula C8H7BrClN3S and a molecular weight of 292.58 g/mol, featuring a 4-chloro-1H-pyrazol-3-amine core N-alkylated with a 3-bromothiophen-2-ylmethyl substituent [1]. The compound belongs to the 3-aminopyrazole class, a privileged scaffold in kinase inhibitor design, and incorporates a bromothiophene moiety enabling further transition-metal-catalyzed functionalization [2]. Typical commercial sourcing specifies a purity of ≥95%, with the compound intended exclusively for research use as a synthetic intermediate or screening compound .

Why Generic Substitution Fails for 1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine: The Risk of Interchanging Regioisomers and De-Halogenated Analogs


Substituting this compound with its closest regioisomer (1-[(4-bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine, CAS 1341536-57-9) or de‑chlorinated analog (1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine, CAS 1250547-14-8) without experimental validation introduces quantifiable risk. The bromine position on the thiophene ring (C3 vs. C4) alters the electronic distribution and steric environment of the molecule, which is known to modulate both target binding affinity and metabolic stability in pyrazole-thiophene kinase inhibitor series [1]. Furthermore, removal of the 4‑chloro substituent changes the computed lipophilicity from XLogP3 2.5 to 1.9, corresponding to an approximately 4‑fold predicted shift in partition coefficient that affects membrane permeability and off‑target binding [2]. These differences cannot be predicted a priori; they demand empirical verification, as the field has demonstrated that even single‑atom changes in aminopyrazole‑based inhibitors can shift selectivity profiles across kinase panels [3].

Product-Specific Quantitative Evidence Guide for 1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine: Comparator-Anchored Differentiation Data


Lipophilicity (XLogP3) Differentiation Against the De‑Chlorinated Analog

The target compound exhibits an XLogP3 of 2.5, compared to 1.9 for the de‑chlorinated analog 1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1250547-14-8), representing a ΔXLogP3 of +0.6 [1][2]. This translates to an approximately 4‑fold higher predicted n‑octanol/water partition coefficient, placing the target compound within the optimal oral drug‑likeness window (XLogP3 1–3) while the comparator falls near the lower boundary [1].

Drug Design ADME Prediction Medicinal Chemistry

Molecular Weight and Heavy Atom Count Differentiation Against the Dibromo Analog

The target compound has a molecular weight of 292.58 g/mol with 14 heavy atoms, compared to 337.04 g/mol and 15 heavy atoms for 4-bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1856770-07-4), which contains a second bromine at the pyrazole 4‑position replacing the chlorine [1][2]. This ΔMW of –44.46 g/mol keeps the target compound below the conventional 300 Da fragment‑based lead criterion, while the dibromo analog exceeds it, reducing its suitability for fragment‑based screening libraries [3].

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Profiling

Topological Polar Surface Area (TPSA) Parity Confirming Predictable CNS Permeability Profile

The target compound displays a TPSA of 72.1 Ų, identical to that of the de‑chlorinated analog (CAS 1250547-14-8) and near‑identical to the 4‑bromo regioisomer [1][2]. The TPSA value falls below the 90 Ų threshold empirically associated with good blood‑brain barrier penetration, while being above the 60 Ų lower limit for oral absorption, placing this series in a favorable CNS‑accessible physicochemical window [3].

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Descriptors

Synthetic Utility: Regioselective Cross-Coupling Enabled by 3‑Bromothiophene Orientation

The 3‑bromothiophene‑2‑ylmethyl substituent positions the bromine atom at the thiophene C3 position, which exhibits distinct reactivity in palladium‑catalyzed cross‑coupling compared to C4‑bromo regioisomers. 3‑Bromothiophene derivatives undergo regioselective Pd‑catalyzed C5‑arylation while the C3‑bromine serves as a blocking group for orthogonal derivatization, a chemoselectivity pattern not accessible with 4‑bromothiophene isomers [1][2]. This enables sequential, site‑selective functionalization strategies that are valuable for library synthesis.

Organic Synthesis Cross-Coupling Chemistry Building Blocks

Commercial Availability and Purity Benchmarking Against Closest Regioisomer

The target compound is commercially available from multiple non‑excluded suppliers at a standard purity specification of 95% (CAS 1342973-94-7), with catalog numbers including CM1049530 (Chemenu) and 1355510 (Leyan) . The direct regioisomer 1-[(4-bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine (CAS 1341536-57-9) is also available at 95% purity, but with fewer cataloged suppliers and less established stock depth, resulting in longer lead times in certain regions .

Chemical Procurement Sourcing Research Chemicals

Best Research and Industrial Application Scenarios for 1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine


Kinase Inhibitor Hit‑to‑Lead Optimization Using the 3‑Aminopyrazole Scaffold

The compound's 4‑chloro‑1H‑pyrazol‑3‑amine core places it directly within the well‑validated 3‑aminopyrazole kinase hinge‑binder pharmacophore, which has yielded clinical candidates targeting CDK, Aurora, and Akt kinases [1]. Its computed XLogP3 of 2.5 (evidence item 1) positions it favorably for oral bioavailability optimization, while its molecular weight of 292.58 g/mol (evidence item 2) leaves adequate room for growth during lead optimization without exceeding the typical 500 Da oral drug limit. The 3‑bromothiophene handle (evidence item 4) enables late‑stage diversification via Suzuki coupling, making this compound a strategic starting point for kinase‑targeted library enumeration.

Fragment‑Based Screening Library Enrichment for CNS Targets

With a molecular weight of 292.58 g/mol and TPSA of 72.1 Ų (evidence items 2 and 3), the compound satisfies both the 'Rule of Three' for fragment‑based lead discovery and the CNS permeability criteria (TPSA < 90 Ų). It can serve as a higher‑complexity fragment or a 'scaffold‑like' probe for NMR‑based or SPR‑based screening against CNS targets such as kinases, GPCRs, or epigenetic readers, where its balanced lipophilicity (XLogP3 2.5) reduces the risk of nonspecific hydrophobic aggregation compared to more lipophilic brominated analogs.

Agricultural Chemistry Lead Generation: Fungicide and Herbicide Discovery

Pyrazole‑thiophene hybrids have demonstrated succinate dehydrogenase inhibitor (SDHI) fungicidal activity, as evidenced by the design of pyrazole‑thiophene carboxamide derivatives targeting fungal SDH [2]. The target compound, bearing both a chloro‑pyrazole and a bromothiophene moiety, provides two orthogonal halogen handles for agrochemical scaffold derivatization. Its physicochemical profile (XLogP3 2.5, TPSA 72.1 Ų) aligns with the molecular property ranges typical of commercial agrochemicals, supporting its use as a versatile intermediate in crop protection research.

Dual‑Halogen Building Block for Sequential Derivatization in Parallel Synthesis

The presence of two chemically distinct halogen atoms—chlorine at the pyrazole 4‑position and bromine at the thiophene 3‑position—provides orthogonal reactivity for sequential functionalization: the aryl bromide participates preferentially in Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig), while the heteroaryl chloride can undergo nucleophilic aromatic substitution under more forcing conditions. This dual‑halogen architecture (evidence item 4) makes the compound an efficient single‑precursor for generating structurally diverse compound arrays in parallel medicinal chemistry workflows, reducing the number of synthetic steps required compared to mono‑halogenated analogs.

Quote Request

Request a Quote for 1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.